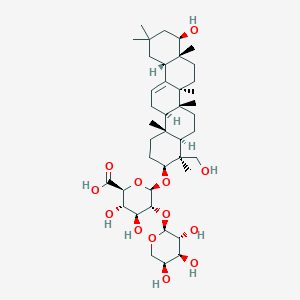
3,3-Diphenylpropionyl chloride
概要
説明
準備方法
合成経路と反応条件
2,4-ジヒドロキシフェニルアセチル-L-アスパラギンの合成は、一般的に、L-アスパラギンを2,4-ジヒドロキシフェニル酢酸でアシル化することによって行われます。 反応条件には、通常、EDC(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤と、DMAP(4-ジメチルアミノピリジン)などの触媒を用いてアミド結合の生成を促進することが含まれます.
工業的生産方法
2,4-ジヒドロキシフェニルアセチル-L-アスパラギンの具体的な工業的生産方法は、あまり文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップすることです。これには、収率と純度を高めるための反応条件の最適化と、再結晶やクロマトグラフィーなどの精製技術の実装が含まれます。
化学反応の分析
反応の種類
2,4-ジヒドロキシフェニルアセチル-L-アスパラギンは、以下を含むさまざまな化学反応を受けることができます。
酸化: フェニル環のヒドロキシル基は、酸化されてキノンを生成します。
還元: カルボニル基は、アルコールに還元されます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの試薬を、酸性条件下で使用することができます。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はキノンを生成し、還元はアルコールを生成し、置換は元の化合物のさまざまな置換誘導体を生成することがあります .
科学研究への応用
2,4-ジヒドロキシフェニルアセチル-L-アスパラギンは、以下を含むいくつかの科学研究への応用があります。
科学的研究の応用
2,4-Dihydroxyphenylacetyl-L-asparagine has several scientific research applications, including:
作用機序
2,4-ジヒドロキシフェニルアセチル-L-アスパラギンの作用機序は、グルタミン酸受容体との相互作用に関与しています。 これらの受容体に結合することにより、グルタミン酸の結合を阻害し、神経伝達物質の活性を調節し、興奮毒性を軽減します 。 この阻害は、さまざまな神経疾患に関与する過剰なグルタミン酸シグナル伝達によって引き起こされるニューロンの損傷から保護することができます .
類似化合物との比較
類似化合物
2,4-ジヒドロキシフェニル酢酸: フェニル酢酸部分を持ちますが、アスパラギン部分は欠如しています。
L-アスパラギン: アスパラギン部分を持ちますが、フェニル酢酸部分は欠如しています。
2,4-ジヒドロキシ安息香酸: フェニル酢酸部分の代わりにカルボン酸基を持つ、類似のフェノール構造.
独自性
2,4-ジヒドロキシフェニルアセチル-L-アスパラギンは、グルタミン酸受容体と特異的に相互作用できる、2つの官能基を持つため、ユニークです。 この特異性は、研究と潜在的な治療応用における貴重なツールとなっています .
特性
IUPAC Name |
3,3-diphenylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXDQUAGGZJICS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190583 | |
| Record name | 3,3-Diphenylpropionyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37089-77-3 | |
| Record name | β-Phenylbenzenepropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37089-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Diphenylpropionyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037089773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Diphenylpropionyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-diphenylpropionyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![9H-Pyrido[2,3-b]indole](/img/structure/B28389.png)
![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)
